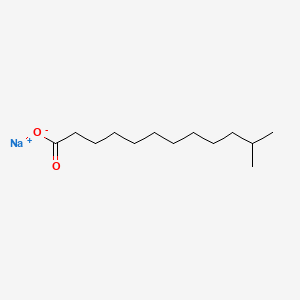

Sodium isotridecanoate

Description

Historical Perspectives on Long-Chain Branched Carboxylates in Chemical Science

The scientific study of carboxylic acids has deep roots, initially focusing on straight-chain fatty acids derived from natural sources like fats and oils. britannica.commsu.edu These natural fatty acids predominantly feature an even number of carbon atoms, a result of the biosynthetic pathways in living organisms that assemble them from two-carbon acetate (B1210297) units. msu.edu Consequently, long-chain carboxylates with odd numbers of carbon atoms or branched structures were not widely studied until the advent of modern industrial organic synthesis in the 20th century.

The development of large-scale petrochemical processes enabled the production of a vast array of synthetic carboxylic acids. Processes like olefin hydroformylation (the oxo process) allowed for the creation of branched aldehydes, which could then be oxidized to form branched carboxylic acids like isotridecanoic acid. This opened up a new class of carboxylates for investigation and application.

Researchers discovered that branching in the alkyl chain significantly alters the physical properties of these compounds compared to their linear isomers. Branched-chain carboxylates generally exhibit lower melting points, increased solubility in organic solvents, and different surface activity. These properties made them attractive for applications where the high melting points and limited solubility of linear fatty acid salts were problematic. Early research focused on characterizing these physical properties and exploring their use as surfactants, emulsifiers, and components in lubricating greases. ontosight.ai The thermal stability of their salts also proved advantageous, for instance, in high-temperature industrial processes where they could act as thinning agents without significant decomposition. google.com

Contemporary Significance in Specialized Chemical and Materials Fields

In modern science, sodium isotridecanoate (B1258416) and related branched-chain carboxylates are recognized for their utility as specialty surfactants and in materials synthesis. ontosight.aiinteresjournals.org Their significance stems from the unique properties conferred by the branched alkyl chain.

Surfactant and Emulsifier Applications: Like all surfactants, sodium isotridecanoate lowers the surface tension at interfaces between different phases, such as oil and water. stfc.ac.uk Its branched structure prevents efficient packing into crystalline structures, which enhances its solubility and performance in various formulations. This makes it an effective emulsifier and dispersant. ontosight.ai Its potassium salt analogue is noted for its use in personal care products and as a corrosion inhibitor. ontosight.ai The surfactant properties are leveraged in:

Industrial Lubricants and Greases: Where they help to emulsify oils and additives, ensuring formulation stability. ontosight.ai

Polymer Synthesis: Acting as emulsifiers in emulsion polymerization processes.

Personal Care Products: Used in some formulations for their cleansing and foaming properties. ontosight.ai

Materials Science: The field of materials science, which integrates chemistry, physics, and engineering, has found applications for metal carboxylates in the synthesis of novel materials. interesjournals.orgaprcomposites.com.au this compound can serve as a precursor or stabilizer in the creation of nanomaterials. The carboxylate group can coordinate to metal centers, and upon thermal decomposition, it can yield well-defined metal or metal oxide nanoparticles. The branched chain influences the reactivity and steric environment during particle formation. Furthermore, the thermal stability of salts of isotridecanoic acid is a valuable property in high-temperature synthesis, preventing volatilization and unwanted side reactions. google.com For example, iron(3+) isotridecanoate has been identified as a compound with potential applications in materials science. smolecule.com

| Field | Application of this compound | Underlying Scientific Principle |

| Industrial Chemistry | Emulsifier, Dispersant | Amphiphilic nature; branched chain enhances solubility and reduces packing efficiency. stfc.ac.uk |

| Industrial Chemistry | Corrosion Inhibitor | Formation of a protective film on metal surfaces. ontosight.ai |

| Polymer Science | Emulsion Polymerization Surfactant | Stabilization of monomer droplets and polymer particles in an aqueous medium. |

| Materials Science | Precursor for Nanoparticles | Coordination to metal ions and controlled decomposition to form metal/metal oxide materials. smolecule.com |

| Process Chemistry | High-Temperature Thinning Agent | The salt form is non-volatile and thermally stable, reducing viscosity in reaction melts. google.com |

Table 2: Research and Application Areas for this compound

Scope and Objectives of Current Research Trajectories Involving this compound

Current research involving this compound and similar branched-chain carboxylates is driven by the need for high-performance, specialized, and sustainable chemical technologies. The primary research trajectories aim to refine and expand the compound's applications.

Advanced Surfactant Systems: A significant area of research focuses on understanding and optimizing the surfactant behavior of branched-chain carboxylates. This includes studying their self-assembly into micelles and other aggregates in solution, their adsorption kinetics at interfaces, and their interaction with polymers and other additives. The objective is to design more efficient and targeted surfactant systems for applications ranging from enhanced oil recovery to sophisticated detergent formulations. marketresearchfuture.com

Nanomaterials and Hybrid Materials Synthesis: The use of metal carboxylates as precursors for functional materials is a rapidly developing field. sigmaaldrich.com Research is exploring the use of this compound and its transition metal analogues to synthesize metal oxide nanoparticles with controlled size, shape, and surface properties for use in catalysis, electronics, and biomedical applications. interesjournals.org The branched alkyl group plays a crucial role in controlling the kinetics of particle growth and preventing aggregation.

Sustainable and Bio-based Alternatives: A major trend across the chemical industry is the shift towards sustainability. dechema.de While isotridecanoic acid is traditionally derived from petrochemicals, research is exploring pathways to produce branched-chain fatty acids from renewable resources. Furthermore, studies on the biodegradability and ecotoxicity of branched-chain surfactants are critical for developing environmentally benign formulations. The objective is to create high-performance surfactants that align with green chemistry principles.

Process Optimization and Novel Applications: Ongoing research seeks to discover new applications for this compound and to optimize its performance in existing ones. This includes its potential role as a rheology modifier in complex fluids, a component in advanced coatings, or as a chemical intermediate in the synthesis of other valuable organic compounds. For example, the market for related sodium alkoxides, like sodium ethoxide, is growing, driven by its use as a catalyst in biodiesel and pharmaceutical production, indicating a robust future for specialized alkali metal organic salts. marketresearchintellect.comverifiedmarketresearch.com

Structure

3D Structure of Parent

Properties

CAS No. |

28452-16-6 |

|---|---|

Molecular Formula |

C13H25NaO2 |

Molecular Weight |

236.33 g/mol |

IUPAC Name |

sodium;11-methyldodecanoate |

InChI |

InChI=1S/C13H26O2.Na/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h12H,3-11H2,1-2H3,(H,14,15);/q;+1/p-1 |

InChI Key |

HSQNSRCXVZOSCI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Production Routes for Sodium Isotridecanoate

Industrial-Scale Synthesis Approaches for Branched-Chain Fatty Acid Salts

Industrial interest in branched-chain fatty acids stems from their unique physical properties, such as higher solubility, improved hard water tolerance, and enhanced oxidative stability compared to their linear counterparts. researchgate.net The production of their salts, like sodium isotridecanoate (B1258416), leverages these advantages for applications in detergents, lubricants, and personal care products. The synthesis typically begins with linear unsaturated fatty acids derived from renewable oleochemical feedstocks like vegetable oils and animal fats. researchgate.netindianchemicalnews.com

A primary industrial route to sodium isotridecanoate involves a multi-step process starting with the isomerization of a linear fatty acid or its ester, followed by saponification.

Isomerization: The process begins with a linear unsaturated fatty acid, which undergoes skeletal isomerization to introduce branching into the carbon chain. google.com This is a critical step to create the "iso" structure. Often, esters of the fatty acids, such as methyl esters, are used as they can be readily isomerized. researchgate.net

Hydrogenation (Optional): If the starting material is an unsaturated fatty acid, the branched-chain intermediate may be hydrogenated to yield a saturated branched-chain fatty acid. This is accomplished using standard hydrogenation catalysts. google.com

Saponification: Saponification is the chemical reaction that converts a fatty acid ester into a fatty acid salt (soap) and an alcohol. algoreducation.comyoutube.com In this final step, the isotridecanoic acid or its methyl ester is treated with a strong base, typically sodium hydroxide (B78521) (NaOH), to produce this compound and glycerol (B35011) or methanol, respectively. algoreducation.comyoutube.com This exothermic reaction is fundamental in soap production and is carefully controlled in industrial settings. algoreducation.com Esterification is the reverse of this process, where a carboxylic acid and an alcohol form an ester. algoreducation.comyoutube.com

Catalysis is central to the efficient and selective industrial production of branched-chain fatty acids. The key isomerization step relies heavily on specialized catalysts to achieve high yields of the desired branched structures while minimizing unwanted side reactions like dimerization. google.com

Isomerization Catalysts: Acidic zeolites are the preferred catalysts for the skeletal isomerization of unsaturated fatty acids. researchgate.netgoogle.com These materials possess a porous structure with specific pore sizes that are large enough to allow the diffusion of the fatty acid molecules but small enough to inhibit the formation of larger dimeric by-products. google.com The isomerization is believed to proceed through carbocation intermediates formed within the zeolite's acidic pores. researchgate.netuni-oldenburg.de H+-ferrierite zeolites have shown high selectivity in these reactions. nih.gov

Hydrogenation Catalysts: When saturation of the carbon chain is required, conventional hydrogenation catalysts are employed. These typically include metals like nickel or palladium supported on carbon (Pd/C). google.com

Catalyst Promoters: In some catalytic systems, promoters like sodium can be added to enhance catalyst activity and stability. For instance, sodium can act as an electronic donor, which can strengthen the adsorption of reactants and facilitate the formation of active catalytic phases. researchgate.net

| Process Step | Catalyst Type | Function | Examples |

|---|---|---|---|

| Skeletal Isomerization | Acidic Zeolites | Introduces branching into the fatty acid chain. researchgate.net | H+-ferrierite, Large-pore zeolites researchgate.netnih.gov |

| Hydrogenation | Transition Metals | Saturates carbon-carbon double bonds. google.com | Nickel (Ni), Palladium on Carbon (Pd/C) google.com |

| Catalyst Promotion | Alkali Metals | Enhances activity and stability of the primary catalyst. researchgate.net | Sodium (Na) researchgate.net |

Laboratory-Scale Synthesis and Purification Techniques

In a laboratory setting, the synthesis of this compound often prioritizes purity and precise control over reaction conditions rather than scale. The most direct method is the neutralization of pure isotridecanoic acid.

For laboratory synthesis, isotridecanoic acid is reacted directly with a sodium base. The optimization of reaction parameters is crucial for achieving a high yield of the pure product.

Reactants: High-purity isotridecanoic acid and a stoichiometric equivalent of a sodium base (e.g., sodium hydroxide, sodium methoxide) are used.

Solvent: Anhydrous alcohols, such as ethanol (B145695) or methanol, are typically used as solvents to facilitate the reaction and subsequent precipitation of the salt.

Temperature: The reaction is often performed at room temperature or with gentle heating to ensure complete reaction without causing degradation.

Reaction Monitoring: The reaction progress can be monitored by pH measurement or spectroscopic methods to ensure the complete consumption of the starting acid.

The direct neutralization reaction is: C12H25COOH (Isotridecanoic Acid) + NaOH → C12H25COONa (this compound) + H2O

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Isotridecanoic acid, Sodium Hydroxide | Direct neutralization for high atom economy and simplicity. |

| Solvent | Ethanol or Methanol | Good solubility for reactants, allows for product precipitation. |

| Temperature | 25–50 °C | Ensures complete reaction while minimizing side reactions. |

| Stoichiometry | 1:1 molar ratio | Prevents excess unreacted starting material, simplifying purification. |

Achieving high purity is a primary goal of laboratory synthesis. After the initial reaction, the crude this compound must be isolated and purified.

Crystallization: This is the most common and effective purification method. The crude salt is dissolved in a minimal amount of a hot solvent (like ethanol) and allowed to cool slowly. google.com The pure this compound crystallizes out, leaving impurities behind in the mother liquor. The process may be repeated to achieve higher purity.

Solvent Washing: The crude solid product can be washed with a non-polar solvent, such as hexane (B92381) or diethyl ether, to remove any unreacted fatty acid or other non-polar impurities.

Filtration and Drying: After crystallization or washing, the solid product is collected by filtration and dried under vacuum to remove any residual solvent.

Extraction: In cases where impurities are soluble in a specific solvent, liquid-liquid extraction can be employed to purify aqueous solutions of the sodium salt before crystallization. google.com

| Technique | Principle | Application | Advantage |

|---|---|---|---|

| Recrystallization | Difference in solubility between the product and impurities at different temperatures. google.com | Primary method for purifying the final solid product. | Can yield very high purity crystals. |

| Solvent Washing | Differential solubility of product and impurities in a specific solvent at room temperature. | Removing residual non-polar starting materials. | Quick and simple procedure for crude purification. |

| Vacuum Drying | Removal of volatile solvents under reduced pressure. | Final step to obtain a pure, dry powder. | Ensures complete removal of residual solvents. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The production of this compound can be aligned with the principles of green chemistry to minimize environmental impact and enhance sustainability. chemistryjournals.net This involves considering the entire lifecycle of the product, from raw materials to the final synthesis steps.

Use of Renewable Feedstocks: The foundation of a green synthesis route is the use of renewable raw materials. Oleochemicals, derived from vegetable oils and animal fats, are a prime example of a sustainable feedstock for producing fatty acids, including the precursors to isotridecanoic acid. indianchemicalnews.comnih.govomnitechintl.com

Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. chemistryjournals.net The direct neutralization of isotridecanoic acid with sodium hydroxide exhibits excellent atom economy, with water as the only byproduct.

Use of Safer Solvents: The selection of solvents is critical. Green chemistry encourages the use of environmentally benign solvents like water or ethanol, avoiding hazardous organic solvents. chemistryjournals.net

Catalytic Efficiency: Employing recyclable, solid catalysts like zeolites is a key green strategy. researchgate.net These catalysts reduce waste compared to single-use or corrosive liquid acid catalysts and can often be regenerated and reused.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures reduces energy consumption. The use of highly active catalysts can lower the energy barrier for reactions, contributing to a more sustainable process. chemistryjournals.net Biocatalytic routes, using enzymes, represent a promising frontier for conducting reactions under mild, energy-efficient conditions. manchester.ac.uk

| Principle | Application in this compound Synthesis |

|---|---|

| Renewable Feedstocks | Utilizing vegetable oils and animal fats as the primary source for the fatty acid backbone. indianchemicalnews.comnih.gov |

| Atom Economy | Employing direct neutralization of the acid, which has a high atom economy. |

| Safer Solvents | Using water or ethanol for saponification and purification steps. chemistryjournals.net |

| Design for Energy Efficiency | Optimizing catalytic processes to run at lower temperatures and pressures. |

| Catalysis | Using recyclable solid acid catalysts (zeolites) instead of corrosive liquid acids. researchgate.net |

Advanced Analytical Characterization and Methodologies for Sodium Isotridecanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of sodium isotridecanoate (B1258416). Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of the methyl branches.

In the ¹H NMR spectrum of the corresponding isotridecanoic acid, characteristic signals confirm the branched structure. aocs.orgmagritek.com For instance, the methyl groups of the branched chain would appear as doublets, distinct from the triplet signal of a terminal methyl group in a linear fatty acid. aocs.org The methine protons at the branch points would produce multiplets. aocs.org The methylene (B1212753) protons alpha to the carboxyl group (α-CH₂) typically resonate at a distinct chemical shift. magritek.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons involved in the branching, as well as the carbonyl carbon of the carboxylate group, are key identifiers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, confirming the exact isomeric structure of the isotridecanoate chain. magritek.com

| Proton Type | Typical ¹H Chemical Shift (ppm) (in CDCl₃ for free acid) | Carbon Type | Typical ¹³C Chemical Shift (ppm) (in CDCl₃ for free acid) |

|---|---|---|---|

| Terminal CH₃ (linear chain) | ~0.88 (triplet) | Carbonyl (COO⁻) | ~175-185 |

| Branch CH₃ | ~0.85-0.95 (doublet) | α-CH₂ | ~30-35 |

| Chain CH₂ (bulk) | ~1.2-1.4 (multiplet) | β-CH₂ | ~25-30 |

| β-CH₂ | ~1.6 (multiplet) | Chain CH₂ | ~22-32 |

| α-CH₂ | ~2.3 (triplet) | Branch CH | ~30-40 |

| Branch CH | ~1.5 (multiplet) | Branch CH₃ | ~15-25 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is primarily used to identify the functional groups present in this compound. The key spectral feature for this compound is the carboxylate group (COO⁻).

In FTIR spectroscopy, the formation of the sodium salt from the corresponding carboxylic acid results in a significant change in the carbonyl stretching vibration. The strong C=O stretching band of the free carboxylic acid, typically found around 1700-1710 cm⁻¹, disappears. researchgate.net It is replaced by two characteristic bands for the carboxylate anion: a strong asymmetric stretching vibration (νₐₛ(COO⁻)) between 1550 and 1650 cm⁻¹ and a weaker symmetric stretching vibration (νₛ(COO⁻)) between 1400 and 1450 cm⁻¹. researchgate.netsciencepublishinggroup.comresearchgate.net The exact positions of these bands can provide information about the coordination of the carboxylate group with the sodium ion. researchgate.netresearchgate.net The spectra also show characteristic C-H stretching and bending vibrations for the alkyl chain.

Raman spectroscopy provides complementary information. While the carboxylate stretches are also visible in Raman spectra, the C-C stretching region (1040–1120 cm⁻¹) can be particularly useful for differentiating between fatty acid chain lengths and branching patterns. researchgate.net Both techniques are powerful for confirming the conversion of the carboxylic acid to its sodium salt. researchgate.net

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | 2850-2960 | 2850-2960 | Alkyl chain C-H stretching |

| νₐₛ(COO⁻) | 1550-1650 | 1550-1650 | Asymmetric carboxylate stretching |

| δ(CH₂) | ~1465 | ~1465 | CH₂ scissoring |

| νₛ(COO⁻) | 1400-1450 | 1400-1450 | Symmetric carboxylate stretching |

| ν(C-C) | Not prominent | 1040-1120 | Alkyl chain C-C stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information about the branched alkyl chain. Due to the low volatility of the sodium salt, derivatization to a more volatile form, such as the methyl ester (isotridecanoic acid methyl ester), is often performed prior to analysis by techniques like Electron Ionization (EI) MS. nih.gov

In EI-MS, the fragmentation pattern of the derivatized fatty acid provides clues to the location of the methyl branches. The fragmentation of branched-chain fatty acid methyl esters (FAMEs) yields characteristic ions that are different from those of their straight-chain counterparts. nih.govresearchgate.net For example, cleavage at the carbon-carbon bonds adjacent to the branch point is a common fragmentation pathway, leading to specific fragment ions that help pinpoint the branch location. nih.gov

Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to analyze the intact salt, typically observing the [M-Na]⁻ ion in negative ion mode or [M+Na]⁺ in positive ion mode. cas.cn Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and obtain detailed structural information about the branching of the fatty acid chain. researchgate.netnih.gov

Chromatographic Separation and Purity Determination Protocols

Chromatography is the cornerstone for assessing the purity of this compound and separating it from related substances, such as isomers or impurities. nih.gov The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Analysis of Volatile Components

Gas chromatography (GC) is a high-resolution technique ideal for separating and quantifying volatile and thermally stable compounds. researchgate.net Since this compound itself is a non-volatile salt, it must first be converted into a more volatile derivative before GC analysis. sfu.ca The most common derivatization method is transesterification to form the fatty acid methyl ester (FAME). sfu.caspringernature.com

The resulting FAME mixture can be analyzed by GC, typically using a capillary column with a polar stationary phase (e.g., cyanopropyl or polyethylene (B3416737) glycol) that can effectively separate FAMEs based on chain length, degree of unsaturation, and branching. springernature.com The use of a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification. For unambiguous peak identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides mass spectra for each separated component, allowing for the confirmation of the branched C13 structure and the identification of any impurities. jfda-online.com

| Parameter | Typical Condition |

|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) using BF₃-methanol or methanolic HCl. jfda-online.com |

| Column | Capillary column with a polar stationary phase (e.g., DB-225, SP-2380). |

| Carrier Gas | Helium or Hydrogen. |

| Injection | Split/Splitless injector. |

| Oven Program | Temperature programming from a lower temperature to a higher temperature to elute all components. |

| Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometer (MS) for identification. |

Liquid Chromatography (LC) for Analysis of Non-Volatile Constituents

High-Performance Liquid Chromatography (LC) is well-suited for the analysis of non-volatile and thermally labile compounds, making it a viable technique for the direct analysis of this compound without derivatization. aocs.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis. bohrium.com In this method, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of acetonitrile (B52724), methanol, and/or water with pH modifiers. bohrium.com Separation is based on the hydrophobicity of the molecules; longer or more branched alkyl chains may have different retention times. bohrium.com

Detection can be a challenge as fatty acids and their salts lack a strong UV chromophore. Therefore, derivatization to introduce a UV-active group (e.g., phenacyl esters) can be employed to enhance sensitivity. acs.orgcerealsgrains.org Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS) can be used for the analysis of the underivatized compound. nih.gov LC-MS, in particular, provides both separation and mass information, making it a powerful tool for purity assessment and impurity identification. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8 column. |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water/buffer. |

| Detector | UV (after derivatization), ELSD, CAD, or Mass Spectrometer (MS). |

| Flow Rate | 0.5 - 1.5 mL/min. |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C). |

Elemental Analysis Techniques for Compositional Verification

The precise determination of the elemental composition of this compound is fundamental to verifying its identity, purity, and stoichiometry. Elemental analysis techniques provide quantitative data on the constituent elements, confirming the presence and concentration of the sodium cation and detecting any potential metallic impurities.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Cationic Components

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical method capable of detecting trace and ultra-trace elements. drawellanalytical.com In the context of this compound, ICP-MS serves two primary purposes: the accurate quantification of the sodium cation and the identification and quantification of other metallic impurities.

The sample is typically prepared by dissolution in a suitable solvent, such as dilute nitric acid, to ensure stability. nih.gov This solution is then introduced into the high-temperature argon plasma of the ICP-MS instrument, which ionizes the atoms present. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the determination of elemental composition.

A significant advantage of ICP-MS is its ability to measure nearly all elements in the periodic table, making it an ideal tool for a comprehensive impurity profile. nih.gov However, the high concentration of sodium in this compound presents a challenge known as a matrix effect. drawellanalytical.com High-salt matrices can cause signal suppression or enhancement and lead to deposits on the instrument's interface cones. drawellanalytical.com To mitigate these effects, several strategies can be employed, including:

Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample can help compensate for matrix effects. drawellanalytical.com

Internal Standardization: Adding an element that is not present in the sample at a known concentration can correct for variations in instrument response. nist.gov

Instrumental Optimization: Adjusting plasma power and sample flow rate can help maintain plasma stability when analyzing high-salt samples. drawellanalytical.com

For the certification of reference materials, ICP-MS can be used as a high-accuracy alternative to traditional methods for determining sodium concentration. nist.govrsc.org

Below is a table summarizing typical ICP-MS parameters for the analysis of trace metallic impurities in a sodium salt matrix.

| Parameter | Typical Setting/Value | Purpose |

| Plasma Gas Flow Rate | 15-18 L/min | Maintains a stable argon plasma. |

| Auxiliary Gas Flow Rate | 0.8-1.2 L/min | Positions the plasma relative to the interface cones. |

| Nebulizer Gas Flow Rate | 0.7-1.0 L/min | Controls the rate of sample aerosol formation. |

| RF Power | 1200-1600 W | Provides the energy to sustain the plasma and ionize the sample. drawellanalytical.com |

| Dwell Time per Isotope | 10-100 ms | The time spent measuring the signal for each specific isotope. |

| Sample Preparation | Dilution in 1-2% Nitric Acid | Ensures sample stability and compatibility with the instrument. nih.gov |

| Internal Standards | Sc, Y, In, Rh, Bi | Corrects for instrumental drift and matrix-induced signal fluctuations. |

| Collision/Reaction Cell | He, H₂, NH₃ | Removes polyatomic interferences that can obscure analyte signals. |

Atomic Absorption Spectroscopy (AAS) for Specific Metal Content

Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for quantifying the concentration of specific metals. For this compound, it is a primary method for verifying the stoichiometric content of sodium. The fundamental principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. nemi.gov

In this method, a solution of the this compound sample is aspirated into a flame (typically an air-acetylene flame), which provides the energy to dissociate the compound into its constituent free atoms. nemi.gov A hollow cathode lamp, containing sodium, emits light at a characteristic wavelength that is specifically absorbed by the sodium atoms in the flame. The amount of light absorbed is directly proportional to the concentration of the sodium atoms, as described by the Beer-Lambert law.

To ensure accuracy and avoid interferences, certain procedural steps are necessary. For instance, a spectral buffer like cesium chloride is often added to both samples and standards. This suppresses the ionization of sodium atoms in the high-temperature flame, which would otherwise lead to an underestimation of the true concentration. A calibration curve is generated using a series of standard solutions of known sodium concentrations, and the concentration of the unknown sample is determined by interpolation from this curve.

The table below outlines typical instrumental parameters for the determination of sodium by Flame AAS.

| Parameter | Typical Setting/Value | Reference |

| Light Source | Sodium Hollow Cathode Lamp | |

| Wavelength | 589.0 nm | |

| Slit Width | 0.2 nm | |

| Flame Type | Air-Acetylene | nemi.gov |

| Burner Height | Optimized for maximum absorbance | |

| Sample Preparation | Dilution in deionized water | nemi.gov |

| Ionization Suppressant | Cesium Chloride (CsCl) solution | |

| Calibration Standards | 0.25, 0.50, 0.75, 1.00 mg/L Na |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of materials. forcetechnology.com It is an essential tool for the solid-state characterization of this compound, used to confirm its crystalline nature, identify its specific crystal phase, and determine key structural parameters.

The technique is based on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the ordered atomic planes within a crystal lattice. latech.edutcd.ie When a beam of monochromatic X-rays is directed at a powdered sample of this compound, diffraction occurs at specific angles (2θ) relative to the incident beam. Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific structure. forcetechnology.com

By analyzing the XRD pattern, several key characteristics of this compound can be determined:

Phase Identification: The obtained diffraction pattern can be compared to reference patterns in databases (like the JCPDS database) to confirm the identity of the crystalline phase. forcetechnology.comresearchgate.net

Crystallinity: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature.

Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns. XRD is crucial for identifying and distinguishing between these polymorphs.

Lattice Parameters: The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell—the basic repeating unit of the crystal structure. harvard.edu

The table below presents a hypothetical example of XRD data for a crystalline sample of this compound, illustrating the relationship between the diffraction angle (2θ), the interplanar spacing (d-spacing), and the relative intensity of the diffraction peaks.

| 2θ Angle (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.5 | 16.05 | 100 |

| 11.0 | 8.04 | 45 |

| 16.5 | 5.37 | 60 |

| 22.1 | 4.02 | 85 |

| 24.8 | 3.59 | 30 |

This data provides a unique structural fingerprint, allowing for the verification of the material's solid-state form and purity.

Colloid and Interface Science Investigations of Sodium Isotridecanoate

Mechanisms of Surface Activity and Interfacial Adsorption

Sodium isotridecanoate (B1258416) is an anionic surfactant, a class of molecules renowned for their ability to modify the properties of surfaces and interfaces. Its surface activity originates from its amphiphilic molecular structure, which consists of two distinct parts: a hydrophilic (water-attracting) carboxylate head group (-COO⁻Na⁺) and a hydrophobic (water-repelling) isotridecyl hydrocarbon tail. The "iso-" prefix indicates that the 13-carbon alkyl chain is branched, a structural feature that influences its packing behavior at interfaces compared to its linear counterparts.

When introduced into a solvent, particularly water, these molecules preferentially migrate to interfaces (like the boundary between water and air, or water and oil) to minimize the unfavorable interaction between their hydrophobic tails and the water molecules. This phenomenon is the primary driver of its surface-active properties. The surfactant molecules orient themselves at the interface, with the hydrophilic head remaining in the aqueous phase and the hydrophobic tail extending into the non-aqueous phase (e.g., air or oil). This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface or interfacial tension.

At the Liquid-Air Interface: In an aqueous solution, the strong cohesive forces between water molecules create a high surface tension. Sodium isotridecanoate molecules accumulate at the surface, with their hydrophobic tails directed towards the air. This disrupts the hydrogen bonding network of water at the surface, effectively lowering the surface tension. As the concentration of the surfactant in the bulk solution increases, so does the density of molecules packed at the interface, until a saturation point is reached. At this point, the surface is fully covered by a monolayer of surfactant molecules, and the surface tension reaches a minimum value. wikipedia.org

At the Liquid-Liquid Interface: At the boundary between two immiscible liquids, such as oil and water, a high interfacial tension exists due to the unfavorable interactions between the different types of molecules. This compound adsorbs at this interface, orienting its hydrophilic head towards the water and its hydrophobic tail into the oil. This positioning creates a bridge between the two phases, reducing the interfacial tension and facilitating the mixing or emulsification of the two liquids. researchgate.net The branched nature of the isotridecyl tail can influence the efficiency of packing at the interface, potentially creating a less dense film compared to a linear C13 chain, which may affect the extent of interfacial tension reduction.

The adsorption of surfactant molecules at an interface is governed by thermodynamic principles. The spontaneity and characteristics of this process can be described by changes in standard Gibbs free energy (ΔG°ads), enthalpy (ΔH°ads), and entropy (ΔS°ads).

Table 1: Conceptual Thermodynamic Parameters of Adsorption

| Parameter | Symbol | Significance | Expected Sign for this compound |

|---|---|---|---|

| Gibbs Free Energy of Adsorption | ΔG°ads | Indicates the spontaneity of the adsorption process. | Negative (-) |

| Enthalpy of Adsorption | ΔH°ads | Represents the heat change associated with adsorption. | Small, can be positive or negative |

| Entropy of Adsorption | ΔS°ads | Reflects the change in randomness or disorder of the system. | Positive (+) |

This table is conceptual and illustrates the expected thermodynamic profile for a typical anionic surfactant.

Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems

Beyond adsorbing at interfaces, surfactants like this compound can spontaneously self-assemble into organized structures called aggregates. This process is also primarily driven by the hydrophobic effect in aqueous solutions.

In aqueous systems, once the surface interface is saturated with surfactant molecules and their concentration in the bulk solution continues to increase, it becomes energetically favorable for the molecules to form aggregates within the bulk phase. These aggregates, known as micelles, have a structure where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form an outer shell that interacts with the surrounding water. wikipedia.org

In non-aqueous, non-polar solvents (like oils), the self-assembly process is inverted. The surfactant molecules would form "reverse micelles," where the hydrophilic heads are clustered in the core, and the hydrophobic tails extend outwards into the non-polar solvent.

Micellization is a key characteristic of surfactant solutions and occurs above a specific concentration known as the Critical Micelle Concentration (CMC). wikipedia.org

Critical Micelle Concentration (CMC): The CMC is the concentration at which the first micelles appear in the solution. Below the CMC, this compound exists primarily as individual monomers. Above the CMC, any additional surfactant added to the solution will preferentially form micelles. wikipedia.org The CMC is a critical parameter as it marks a sharp change in various physical properties of the solution, such as surface tension, conductivity, and viscosity. nih.govresearchgate.net The branched structure of this compound would likely result in a higher CMC compared to its linear C13 isomer, as the branching can sterically hinder the efficient packing required for micelle formation.

Aggregate Structures: The most common initial aggregate structure is the spherical micelle. However, depending on factors like surfactant concentration, temperature, and the presence of electrolytes, other structures such as cylindrical or rod-like micelles and lamellar phases can form.

The thermodynamics of micellization can be described similarly to adsorption. The process is spontaneous (negative ΔG°mic) and predominantly entropy-driven (positive ΔS°mic) due to the release of structured water molecules from around the hydrophobic tails. nih.govresearchgate.net

Table 2: Critical Micelle Concentration (CMC) of Analogous Sodium Carboxylates

| Compound Name | Chemical Formula | Chain Length | CMC (mM) |

|---|---|---|---|

| Sodium Caprylate | C₈H₁₅NaO₂ | 8 | 300 |

| Sodium Decanoate | C₁₀H₁₉NaO₂ | 10 | 86 |

| Sodium Laurate | C₁₂H₂₃NaO₂ | 12 | 30 |

Data sourced from reference nih.gov. This table shows the trend of decreasing CMC with increasing linear alkyl chain length for analogous anionic surfactants to illustrate the principles of micellization. Specific CMC data for this compound is not available.

This compound is an effective agent for forming and stabilizing emulsions (dispersions of one immiscible liquid in another, like oil in water). Its role is twofold:

Thermodynamic Stabilization: By adsorbing at the oil-water interface, the surfactant drastically reduces the interfacial tension. This lowers the energy required to break up the oil phase into small droplets and disperse them throughout the water, facilitating emulsion formation.

Kinetic Stabilization: Once the droplets are formed, the adsorbed layer of this compound provides a stabilizing barrier that prevents the droplets from coalescing back into a separate phase. The negatively charged carboxylate head groups create an electrostatic repulsion between the droplets, keeping them separated and suspended. This mechanism ensures the long-term stability of the emulsion.

Rheological Behavior of this compound Solutions and Formulations

Rheology is the study of the flow of matter. The rheological properties of this compound solutions are highly dependent on the surfactant concentration and the resulting aggregate structures.

Below the CMC: At concentrations below the CMC, the solution contains only monomeric surfactant molecules. Its rheological behavior is expected to be Newtonian, meaning its viscosity is constant and independent of the shear rate, behaving much like water.

At and Above the CMC: As the concentration increases and spherical micelles form, the viscosity of the solution will increase slightly more than would be expected from the concentration increase alone. nih.gov This is due to the presence of the dispersed micellar "particles."

At Higher Concentrations: If the concentration is increased significantly, the micelles may transition from spherical to larger, elongated or rod-like structures. These larger aggregates can entangle with each other, creating a network-like structure within the solution. researchgate.net This leads to a dramatic increase in viscosity and pronounced non-Newtonian behavior. Specifically, the solution will likely exhibit shear-thinning (pseudoplastic) properties, where the viscosity decreases as the applied shear rate increases. lew.roresearchgate.net This occurs because the shear force aligns the entangled micelles, reducing their resistance to flow. This behavior is crucial in many applications where a high viscosity at rest but easy flow under stress is desired.

Table 3: Conceptual Rheological Behavior of this compound Solutions

| Concentration Range | Primary Species | Expected Viscosity | Flow Behavior |

|---|---|---|---|

| Below CMC | Monomers | Low (similar to solvent) | Newtonian |

| Near CMC | Monomers & Spherical Micelles | Moderate increase | Newtonian |

| Well Above CMC | Spherical/Rod-like Micelles | High | Non-Newtonian (Shear-thinning) |

This table provides a conceptual overview of the expected changes in rheological properties based on general surfactant behavior.

Viscosity and Flow Properties under Shear Conditions

There is no available research detailing the viscosity and flow properties of aqueous solutions of this compound under varying shear conditions. Specific data on how its viscosity changes with shear rate, concentration, and temperature are not present in the accessible scientific literature. Therefore, a data table illustrating these relationships cannot be compiled.

Influence on Particle Interactions in Colloidal Systems

Detailed investigations into the specific role of this compound in modifying particle-particle interactions within colloidal dispersions have not been published. While it is generally understood that surfactants can influence colloidal stability through steric or electrostatic repulsion, there are no specific studies that quantify the effect of this compound on parameters such as zeta potential, particle aggregation kinetics, or the stability of specific particulate systems.

Applications in Materials Science and Engineering

Role in Polymer Science and Composite Materials

In the realm of polymer science, sodium isotridecanoate (B1258416) is expected to play a crucial role as a surfactant in polymerization processes and as a compatibilizing agent in polymer blends and composites.

Sodium isotridecanoate can function as a key component in emulsion polymerization, a process used to synthesize a wide range of commercially important polymers, such as acrylics, vinyl acetates, and styrene-butadiene rubber. lcsoftmatter.com In this process, the surfactant is crucial for emulsifying the water-insoluble monomer in the aqueous phase, creating micelles that serve as the primary loci for polymerization. scholaris.ca The branched nature of the isotridecanoate chain may offer specific advantages in terms of the stability and morphology of the resulting polymer latex.

The key functions of this compound in emulsion polymerization would include:

Monomer Emulsification: The surfactant molecules arrange themselves at the oil-water interface, reducing the interfacial tension and allowing for the formation of stable monomer droplets. nd.edu

Micelle Formation: Above a certain concentration (the critical micelle concentration), the surfactant molecules self-assemble into micelles, which encapsulate a small amount of the monomer.

Particle Nucleation and Stabilization: Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, where propagation continues. The surfactant then adsorbs onto the surface of the growing polymer particles, preventing their coagulation through electrostatic repulsion. nd.edu

The selection and concentration of the surfactant are critical parameters that influence the kinetics of the polymerization and the final properties of the latex. researchgate.net

| Polymerization Parameter | Expected Effect of this compound | Underlying Mechanism |

|---|---|---|

| Polymerization Rate | Increase | Increases the number of micelles, leading to a higher number of polymerization sites. |

| Particle Size | Decrease | A higher surfactant concentration leads to the formation of more micelles, resulting in a larger number of smaller polymer particles. researchgate.net |

| Latex Stability | Increase | Forms a stabilizing layer on the polymer particles, preventing agglomeration through electrostatic repulsion. nd.edu |

| Molecular Weight | Increase | By compartmentalizing the polymerization within numerous small particles, the termination rate is reduced, allowing for the growth of high molecular weight chains. |

Many polymers are immiscible, and their blends often exhibit poor mechanical properties due to weak interfacial adhesion. scholaris.ca Surfactants like this compound can act as compatibilizers, locating at the interface between the two polymer phases and enhancing their interaction. The nonpolar alkyl chain would be compatible with a nonpolar polymer, while the polar carboxylate group would interact with a more polar polymer, effectively "stitching" the two phases together. dreytek.com

In polymer nanocomposites, where nanoparticles are dispersed in a polymer matrix, achieving a uniform dispersion is challenging due to the tendency of nanoparticles to agglomerate. This compound can function as a dispersing agent by adsorbing onto the nanoparticle surface, making it more compatible with the polymer matrix and preventing re-agglomeration during processing. nih.gov This improved dispersion can lead to significant enhancements in the mechanical, thermal, and barrier properties of the nanocomposite. scholaris.ca

| Property | Effect of Adding this compound | Rationale |

|---|---|---|

| Tensile Strength | Increase | Improved interfacial adhesion allows for more effective stress transfer between the polymer phases. |

| Impact Strength | Significant Increase | Reduces interfacial tension, leading to a finer and more stable morphology, which can dissipate impact energy more effectively. |

| Elongation at Break | Increase | Enhanced compatibility allows for greater deformation before failure. |

| Phase Morphology | Finer and more uniform dispersion | The surfactant stabilizes the dispersed phase against coalescence during melt processing. |

Utilization in Nanotechnology and Nanomaterial Synthesis

The ability of this compound to self-assemble and adsorb at interfaces makes it a valuable tool in the field of nanotechnology, particularly in the stabilization of nanoparticle dispersions and potentially as a template for nanostructure fabrication.

Nanoparticles in a liquid medium have a strong tendency to aggregate due to van der Waals forces, which can lead to a loss of their unique nanoscale properties. researchgate.net this compound can act as an effective stabilizer for these colloidal systems. lcsoftmatter.com When added to a nanoparticle dispersion, the surfactant molecules adsorb onto the surface of the nanoparticles. nih.gov

The stabilization mechanism is twofold:

Electrostatic Stabilization: The negatively charged carboxylate head groups form an electrical double layer around each nanoparticle, leading to repulsive forces between them. researchgate.net

Steric Stabilization: The bulky, branched alkyl chains project into the surrounding medium, creating a physical barrier that prevents the nanoparticles from approaching each other too closely.

This stabilization is crucial for many applications of nanoparticles, including in catalysis, electronics, and biomedical imaging. nih.govnih.gov

| Dispersion Property | Effect of this compound | Method of Measurement |

|---|---|---|

| Average Particle Size | Decrease | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | Decrease | Dynamic Light Scattering (DLS) |

| Zeta Potential | Increase in negative magnitude | Electrophoretic Light Scattering (ELS) |

| Colloidal Stability over Time | Significant Increase | Monitoring of particle size and visual inspection for sedimentation. |

The self-assembly of surfactant molecules into micelles, vesicles, and other ordered structures can be harnessed to create templates for the synthesis of nanomaterials with controlled morphologies. researchgate.net These "soft templates" can direct the growth of inorganic materials into specific shapes, such as nanorods, nanowires, or mesoporous structures. While there is no specific research demonstrating the use of this compound as a structure-directing agent, it is plausible that, like other surfactants, its micelles could serve as templates for the formation of certain nanostructures. The branched nature of its alkyl chain might influence the packing of the surfactant molecules and, consequently, the morphology of the resulting nanomaterial.

Application in Functional Coatings and Surface Modifications

This compound can be utilized as a multifunctional additive in the formulation of paints, inks, and other functional coatings. Its primary role is to act as a surface-active agent, modifying the properties of the liquid coating and the final solid film.

Key functions in coatings include:

Wetting Agent: It can lower the surface tension of the coating formulation, allowing it to spread evenly over the substrate and penetrate into surface irregularities.

Dispersant: It aids in the dispersion of pigments and other solid particles within the coating, preventing them from settling and ensuring color uniformity.

Leveling Agent: By reducing surface tension gradients during drying, it helps to produce a smooth, defect-free film.

Furthermore, this compound can be used to modify the surface properties of materials. By adsorbing onto a surface, it can alter its wettability, for example, by rendering a hydrophilic surface more hydrophobic. This is due to the orientation of the surfactant molecules with their nonpolar tails pointing away from the surface. This can be beneficial in applications requiring water repellency or controlled adhesion. researchgate.net

| Coating Property | Effect of Adding this compound | Benefit |

|---|---|---|

| Surface Tension | Decrease | Improved substrate wetting and leveling. researchgate.net |

| Pigment Dispersion | Improved | Enhanced color strength and uniformity. |

| Film Formation | More uniform | Reduced defects such as cratering and pinholes. |

| Water Resistance of Dried Film | Potentially Increased | The nonpolar tails of the surfactant at the surface can provide a hydrophobic barrier. |

Emerging Roles in Energy Storage Materials (e.g., Electrolyte Components for Sodium-Ion Batteries)

The investigation into novel electrolyte components is a important area of research for advancing sodium-ion battery technology. The electrolyte, typically a sodium salt dissolved in a solvent, is responsible for transporting sodium ions between the cathode and anode during the charge and discharge cycles. The properties of the electrolyte directly impact the battery's efficiency, lifespan, and safety.

Recent studies have begun to explore the use of various organic sodium salts, including carboxylates, as either the primary salt or as an additive in the electrolyte. While research specifically detailing the performance of this compound is still in its early stages and not widely published, the broader class of sodium carboxylates has been investigated, providing a basis for its potential application.

Detailed Research Findings

General research into carboxylate-based electrolytes for sodium-ion batteries has indicated several potential advantages. These compounds can contribute to high electrolyte conductivity, which is crucial for rapid charging and discharging. This is attributed to their favorable properties such as low viscosity and a high dielectric constant.

Furthermore, the molecular structure of carboxylates, including long-chain variants like isotridecanoate, can influence the formation of the solid electrolyte interphase (SEI). The SEI is a critical protective layer that forms on the anode surface, preventing unwanted reactions between the electrode and the electrolyte, thereby enhancing the battery's stability and longevity. The composition and stability of the SEI are key determinants of a battery's performance.

In the context of aqueous sodium-ion batteries, surfactants have been studied as electrolyte additives to improve the cycling stability of electrode materials. As a sodium salt of a carboxylic acid, this compound possesses surfactant properties. This suggests a potential role in modifying the electrode-electrolyte interface, which could lead to improved performance and durability. The addition of surfactants has been shown to reduce capacity decay and improve capacity retention in some aqueous SIB systems.

However, challenges remain. Carboxylate-based electrolytes can be more reactive than conventional carbonate-based electrolytes, which may lead to lower initial coulombic efficiency and faster capacity degradation if not properly managed. The length and branching of the carbon chain in the carboxylate molecule, such as the isotridecyl group in this compound, can also affect its performance, with longer chains potentially increasing reactivity.

Data on Related Electrolyte Components

To provide context for the potential performance of this compound, the following table summarizes typical properties of electrolyte components studied for sodium-ion batteries.

| Electrolyte Component | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Na/Na+) | Key Advantages | Key Challenges |

| 1 M NaPF₆ in EC:DMC | ~5-7 | Up to 4.5 | Good overall performance, stable | Moisture sensitive |

| 1 M NaClO₄ in EC:PC | >6.2 | Wide | High conductivity | Safety concerns (perchlorates) |

| Carboxylate Esters | High, especially at low temps | Varies | Good low-temperature performance | Higher reactivity, SEI instability |

This interactive table allows for a comparison of different electrolyte systems and highlights the trade-offs involved in electrolyte design. The potential inclusion of this compound would aim to leverage the high conductivity of carboxylates while addressing the challenges of reactivity and interfacial stability.

Environmental Science and Remediation Studies

Biodegradation Pathways and Environmental Fate in Aquatic Systems

Information regarding the breakdown of Sodium Isotridecanoate (B1258416) in water environments is crucial for understanding its persistence and potential long-term effects. This includes how microorganisms metabolize the compound and how environmental conditions might speed up or slow down this process.

Microbial Degradation Mechanisms

The specific metabolic pathways used by microorganisms to degrade Sodium Isotridecanoate have not been documented in the reviewed literature. Typically, for surfactants, biodegradation involves the enzymatic breakdown of the molecule into smaller, less harmful components. Common mechanisms include oxidation of the alkyl chain and subsequent cleavage of the molecule. Without specific studies, it is not possible to determine the primary and ultimate biodegradation products of this compound or the microorganisms involved.

Influence of Environmental Factors on Degradation Kinetics

Environmental variables such as temperature, pH, oxygen levels, and the presence of other organic matter can significantly influence the rate of biodegradation of chemical compounds. However, no studies were found that investigated how these factors specifically affect the degradation kinetics of this compound in aquatic systems.

Interaction with Soil and Sediment Components

When released into the environment, chemicals can bind to soil and sediment particles, a process known as sorption. This interaction affects their mobility, bioavailability, and ultimately their fate. The extent of sorption depends on the chemical's properties and the characteristics of the soil or sediment, such as organic matter content and particle size. Research specifically quantifying the sorption coefficients (e.g., Koc) of this compound to different soil and sediment types is not available.

Role in Environmental Remediation Technologies (e.g., Solubilization of Contaminants)

Surfactants are sometimes used in environmental remediation to enhance the cleanup of contaminated sites. Their ability to form micelles allows them to solubilize and mobilize hydrophobic contaminants, such as petroleum hydrocarbons, making them more accessible for removal or degradation. While the general principles of surfactant-enhanced remediation are well-established, there is no specific research demonstrating the application or effectiveness of this compound for this purpose.

Methodologies for Ecotoxicological Assessment in Environmental Matrices

Assessing the potential harm of a chemical to aquatic and terrestrial organisms is a critical component of its environmental risk assessment. This involves standardized tests on various species to determine endpoints such as acute toxicity (e.g., LC50) and chronic effects. Methodologies for the ecotoxicological assessment of surfactants in general exist; however, specific ecotoxicity data for this compound across different environmental matrices and trophic levels could not be located.

Computational and Theoretical Chemistry Approaches

Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For sodium isotridecanoate (B1258416), MD simulations can provide a detailed picture of how individual molecules self-assemble into larger structures, such as micelles, and how they behave at interfaces, like the boundary between oil and water.

MD simulations have been effectively used to study the aggregation behavior of various surfactants, including anionic carboxylates. These simulations can predict key parameters like the critical micelle concentration (CMC), average micelle size, and the degree to which counterions (in this case, sodium ions) bind to the micelle surface. While direct MD studies specifically on sodium isotridecanoate are not extensively published, research on similar branched-chain surfactants indicates that the branched structure of the isotridecyl tail significantly influences micellar properties. The branching can lead to a less ordered packing of the surfactant tails within the micelle core compared to their linear counterparts. This steric hindrance generally results in smaller aggregation numbers and a higher CMC. nih.gov

At interfaces, MD simulations can reveal the orientation and packing of this compound molecules. These simulations are instrumental in predicting interfacial tension (IFT), a critical factor in applications like enhanced oil recovery. For anionic surfactants, the presence of salts in the aqueous phase can significantly affect their interfacial behavior, a phenomenon that can be effectively modeled using MD simulations. ub.edu The simulations can show how the branched alkyl chain of this compound affects the surfactant monolayer structure at the interface. rsc.org

Key Findings from MD Simulations on Related Surfactants:

| Property | Observation for Branched Surfactants | Inferred Implication for this compound |

| Micelle Shape | Often form prolate ellipsoidal micelles. rsc.org | Likely forms non-spherical micelles in solution. |

| Micelle Core | Less dense and more disordered due to steric hindrance from branched chains. | The isotridecyl chains are likely to be loosely packed within the micelle. |

| Counterion Binding | The degree of sodium ion binding is crucial for determining micelle shape and stability. rsc.org | The interaction of Na+ ions with the carboxylate headgroups will be a key factor in its aggregation behavior. |

| Interfacial Tension | Branching can lead to a more significant reduction in surface tension compared to linear isomers. firp-ula.org | May be a highly effective agent for lowering interfacial tension. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and other properties of molecules. For this compound, these calculations can provide fundamental insights into the nature of the carboxylate headgroup and the influence of the branched alkyl tail.

Methods like Density Functional Theory (DFT) can be used to calculate various molecular descriptors that are important for understanding surfactant behavior. These include:

Total Energy (ET): A measure of the molecule's stability.

Molar Heat of Formation (ΔHf): The energy change when the molecule is formed from its constituent elements.

Energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO): These are crucial for determining a molecule's reactivity. nih.gov

Calculations on related branched anionic surfactants have suggested that branching can affect the accessibility of molecular orbitals, potentially influencing their reactivity with other chemical species. nih.gov

Calculated Electronic Properties of Carboxylate Surfactants:

| Descriptor | Significance |

| EHOMO | Relates to the ability to donate electrons. |

| ELUMO | Relates to the ability to accept electrons. |

| Dipole Moment | Influences solubility and intermolecular interactions. |

| Partial Charges | Determines the electrostatic interaction sites with other molecules, particularly water and counterions. |

Modeling of Solution Behavior and Intermolecular Interactions

Ion-Dipole Interactions: Occur between the sodium ions (Na⁺) and the polar water molecules, as well as between the negatively charged carboxylate headgroup and water. youtube.com

Hydrogen Bonding: The carboxylate headgroup acts as a hydrogen bond acceptor with water molecules. libretexts.org This is a key factor in its water solubility.

Hydrophobic Interactions: The nonpolar isotridecyl tail avoids contact with water, driving the aggregation of surfactant molecules into micelles.

Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules and are significant in the packing of the alkyl tails within the micelle core. youtube.com

Modeling studies on branched macromolecules have shown that their solution properties can differ significantly from their linear isomers. semanticscholar.org The branching in the isotridecyl chain of this compound is expected to disrupt the ordered structure of water molecules to a greater extent than a linear chain of the same carbon number, which can affect its solubility and aggregation behavior. The balance between the hydrophilic and hydrophobic interactions, often quantified by the Hydrophile-Lipophile Balance (HLB), is a key parameter that can be estimated using computational models. nih.gov

Predictive Models for Structure-Activity Relationships and Material Performance

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are statistical tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. uq.edu.au For surfactants like this compound, these models can predict performance-related properties such as CMC, surface tension, and foaming ability based on calculated molecular descriptors.

The development of predictive models for surfactants is an active area of research, with machine learning and artificial intelligence techniques being increasingly employed. acs.orgacs.org These models are trained on large datasets of known surfactants and their experimentally determined properties. For anionic surfactants, descriptors related to topology, solvation, and charge have been found to be significant in predicting their CMC. acs.org

The branched structure of this compound is an important feature that would be captured by topological descriptors in a QSAR/QSPR model. Studies on other branched surfactants have shown that branching generally leads to an increase in the CMC and a decrease in surface tension compared to linear analogues. firp-ula.org Predictive models can quantify these effects and help in the design of new surfactants with tailored properties for specific applications. digitellinc.com

Key Descriptors in QSAR/QSPR Models for Anionic Surfactants:

| Descriptor Type | Examples | Relevance to this compound |

| Topological | Kier & Hall molecular connectivity index (KH0) nih.gov | Describes the branching and size of the isotridecyl chain. |

| Electronic | EHOMO, ELUMO, Dipole Moment nih.gov | Relates to the reactivity and polarity of the molecule. |

| Geometrical | Molecular surface area, Volume | Influences packing at interfaces and in micelles. |

| Solvational | Hydration energy | Predicts the interaction with water and thus solubility. |

Patent Landscape and Innovation Trends Associated with Sodium Isotridecanoate

Analysis of Patented Technologies Involving the Compound

Patented technologies leveraging sodium isotridecanoate (B1258416) are primarily concentrated in two distinct fields: industrial chemistry and cosmetics. The compound's utility in these areas stems from its properties as a surfactant and emulsifier.

In the realm of industrial processes, a notable application is in the recovery of precious metals. For instance, U.S. Patent 5,340,380 A discloses a method for recovering precious metals from aqueous alkaline cyanide solutions using an ion exchange resin. google.com In this process, sodium isotridecanoate is identified as a potential "eluant modifier." google.com The eluant solution, which is used to strip the precious metals from the resin, can be composed of sodium hydroxide (B78521) and an eluant modifier, with this compound being one of the specified options. google.com

Another significant area of application is in the formulation of emulsions, particularly for cosmetic and personal care products. U.S. Patent 4,097,403 A details an oil-in-water emulsion and an emulsifying or solubilizing agent composition. google.com This patent explicitly mentions a composition where this compound serves as a key component of the emulsifying agent. google.com The invention aims to create stable emulsions for products like cosmetics, and this compound is included for its surface-active properties. google.com

The following table summarizes the key patented technologies involving this compound:

| Patent Number | Title | Application Area | Role of this compound |

| US5340380A | Recovery of precious metal | Industrial Chemistry | Eluant modifier in the recovery of precious metals from ion exchange resins. google.com |

| US4097403A | Oil-in-water emulsion and emulsifying or solubilizing agent composition useful therein | Cosmetics/Personal Care | Component of an emulsifying and solubilizing agent composition. google.com |

Identification of Key Innovation Areas and Research Hotspots

Based on the available patent data, the key innovation areas for this compound are centered on its function as a specialized surfactant. The research hotspots appear to be in the optimization of formulations where controlled emulsification and surface activity are critical.

The primary innovation areas can be categorized as follows:

Industrial Separation Processes: The use of this compound as an eluant modifier in hydrometallurgy represents a niche but important area of innovation. Research in this domain likely focuses on improving the efficiency and selectivity of metal recovery processes. The selection of specific carboxylates like this compound suggests a focus on tailoring the chemical properties of the eluant for optimal performance with particular resins and metal ions.

Emulsion Technology: In the cosmetics and personal care sector, the innovation lies in the development of stable and effective emulsion systems. The inclusion of this compound in emulsifying compositions indicates a research focus on creating products with desirable textures, stability, and delivery of active ingredients. The patent for an oil-in-water emulsion highlights the ongoing effort to find robust emulsifiers for complex formulations. google.com

While these areas are identifiable, the limited number of patents suggests that this compound is not a major focus of widespread research and development in the way that more common surfactants are. The innovation appears to be incremental and application-specific rather than breakthrough in nature.

Strategic Insights from Patenting Activity and Research & Development Investment

The patenting activity related to this compound offers several strategic insights into the compound's market position and potential for future development. The low volume of patents indicates a mature and specialized market, rather than a rapidly evolving field of technology.

Strategic insights include:

Niche Market Applications: The patents identified point towards highly specific applications in industries with unique technical challenges, such as precious metal refining and specialized cosmetic emulsions. This suggests that companies utilizing this compound are likely focused on high-value, performance-driven markets.

Component-Level Innovation: this compound is consistently patented as part of a larger formulation or process. This implies that its value is realized in combination with other chemical components to achieve a synergistic effect. Companies are not investing in patenting the molecule itself, but rather its application in their proprietary blends.

Limited R&D Investment: The sparse patent landscape suggests that large-scale research and development investment specifically targeting new applications for this compound is limited. Investment is more likely directed at the final product formulations in which it is a component. This could be due to the availability of more cost-effective or versatile alternative surfactants for broader applications.

The following table provides a strategic overview based on the patenting activity:

| Strategic Insight | Implication |

| Focus on Niche Applications | The compound is likely to be a specialty chemical with a limited number of suppliers and customers. |

| Formulation-Based Innovation | Competitive advantage is derived from the overall formulation, not the individual ingredient. |

| Mature Technology Lifecycle | Significant breakthroughs or a surge in patenting activity for new uses of this compound are unlikely in the near future. |

Future Research Directions and Unexplored Avenues

Synergistic Interactions with Other Chemical Species in Complex Systems

Future research will delve into the complex interactions between sodium isotridecanoate (B1258416) and other chemical species to optimize formulation performance. Understanding these synergistic effects is crucial for developing advanced products with enhanced efficiency. The phase behavior of ethoxylated isotridecanol (B73481) (a related branched surfactant) with pine oil and water has been studied, indicating the importance of the surfactant's structure in such systems. researchgate.net

One key area of investigation is the interaction between anionic surfactants like sodium isotridecanoate and non-ionic surfactants. For instance, studies on mixtures of anionic sodium oleate (B1233923) and non-ionic ethoxylated surfactants have shown that these combinations can significantly alter interfacial properties. nih.gov Future studies on this compound will likely focus on how its branched structure influences mixed micelle formation and the resulting surface activity. mdpi.comnih.govresearchgate.netnih.gov The goal is to create tailored surfactant blends with superior cleaning, emulsifying, or dispersing capabilities for specific applications.

Interactive Table: Potential Synergistic Partners for this compound and Expected Outcomes.

| Synergistic Partner Class | Potential Synergistic Effect | Application Area |

| Non-ionic surfactants | Enhanced surface tension reduction, improved emulsification | High-performance cleaning agents, personal care products |

| Anionic surfactants | Modified micelle formation, altered phase behavior | Industrial detergents, enhanced oil recovery |

| Cationic polymers | Formation of polymer-surfactant complexes, viscosity modification | Fabric softeners, conditioning shampoos |

| Amphoteric surfactants | Improved mildness and foaming properties | Personal care and household cleaning products |

Novel Synthetic Pathways for Enhanced Sustainability and Reduced Environmental Footprint

A significant thrust of future research is the development of greener and more sustainable methods for synthesizing this compound. This involves exploring biocatalytic routes and the use of novel, eco-friendly catalysts to minimize the environmental impact of its production.

Biocatalysis presents a promising avenue for the sustainable synthesis of the precursor, isotridecanoic acid. Research into biocatalytic routes for producing specialty fatty acids and their derivatives is gaining traction. nih.govnih.govchemrxiv.orgresearchgate.net Enzymes, such as lipases and carboxylic acid reductases, could be employed for the selective synthesis of branched-chain fatty acids from renewable feedstocks, reducing the reliance on traditional chemical synthesis methods that often involve harsh conditions and hazardous reagents. nih.govnih.govchemrxiv.orgresearchgate.net

Furthermore, the development of novel catalysts for organic synthesis aligns with the principles of green chemistry. researchgate.netmdpi.com Research in this area could lead to the discovery of catalysts that enable the efficient and selective production of isotridecanoic acid and its subsequent conversion to this compound under milder reaction conditions, with higher yields and reduced waste generation. mdpi.comnih.govnih.gov

Advanced Characterization at the Nanoscale for In-Situ Studies